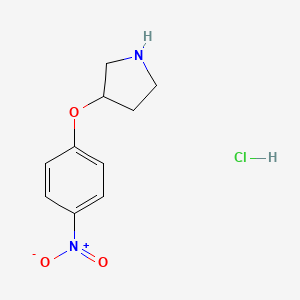

3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-nitrophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c13-12(14)8-1-3-9(4-2-8)15-10-5-6-11-7-10;/h1-4,10-11H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTLAWJEKPIRFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696001 | |

| Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-80-8 | |

| Record name | 3-(4-Nitrophenoxy)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

This guide provides a comprehensive overview of the synthetic pathways leading to 3-(4-nitrophenoxy)pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery.[1][2][3][4] The pyrrolidine scaffold is a privileged structure in numerous FDA-approved drugs, and its derivatives are actively explored for various therapeutic applications.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed protocols, mechanistic insights, and practical considerations.

Introduction: The Significance of the Pyrrolidine Moiety

The five-membered nitrogen-containing heterocyclic ring of pyrrolidine is a cornerstone in the design of novel therapeutic agents.[1][4][5] Its prevalence in biologically active compounds stems from its ability to introduce three-dimensional complexity and favorable physicochemical properties, such as improved aqueous solubility.[1] The specific compound, this compound, serves as a key intermediate in the synthesis of a wide range of pharmacologically active molecules.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [8][9] |

| Molecular Weight | 244.67 g/mol | [8][9] |

| CAS Number | 1187930-80-8 | [8][9] |

| Appearance | Off-white to light yellow powder | [7] |

| Storage | Sealed in dry, 2-8°C | [9] |

Strategic Synthesis Pathways

The synthesis of this compound can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired stereochemistry, and scalability. Two primary and effective strategies are detailed below:

-

Nucleophilic Aromatic Substitution (SNAr): This approach involves the direct reaction of a pyrrolidine derivative with an activated nitroaromatic compound.

-

Mitsunobu Reaction: This powerful reaction allows for the formation of the ether linkage with inversion of stereochemistry at the alcohol center.[10][11][12]

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a straightforward method for forming the aryl ether bond. In this pathway, 3-hydroxypyrrolidine reacts with 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group activates the aromatic ring, making the fluorine atom a good leaving group for nucleophilic attack by the hydroxyl group of the pyrrolidine.[13]

Core Reaction:

-

Step 1: N-Protection of 3-Hydroxypyrrolidine: To prevent the secondary amine of 3-hydroxypyrrolidine from acting as a competing nucleophile, it is first protected, commonly with a tert-butyloxycarbonyl (Boc) group.

-

Step 2: Williamson Ether Synthesis (SNAr): The protected N-Boc-3-hydroxypyrrolidine is then reacted with 1-fluoro-4-nitrobenzene in the presence of a base to facilitate the formation of the ether linkage.

-

Step 3: Deprotection and Salt Formation: The Boc protecting group is removed under acidic conditions, typically with hydrochloric acid, which concurrently forms the desired hydrochloride salt.[14][15][16]

Caption: SNAr Synthesis Workflow.

Experimental Protocol: SNAr Pathway

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

-

Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, for example, triethylamine (1.2 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent.

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.

Step 2: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

-

To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add a strong base such as sodium hydride (NaH) (1.2 eq) at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add 1-fluoro-4-nitrobenzene (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the crude product by column chromatography to obtain N-Boc-3-(4-nitrophenoxy)pyrrolidine.

Step 3: Synthesis of this compound

-

Dissolve N-Boc-3-(4-nitrophenoxy)pyrrolidine (1.0 eq) in a minimal amount of a suitable solvent like 1,4-dioxane or methanol.[14][15]

-

Add a solution of 4M HCl in dioxane (excess, e.g., 5-10 eq) and stir at room temperature.[14][15]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure to yield this compound as a solid.[14]

Pathway 2: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting alcohols to a variety of functional groups, including ethers, with inversion of configuration at the alcohol's stereocenter.[10][11][12][17] This is particularly useful for synthesizing specific stereoisomers.[6] The reaction utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][11][17]

Core Reaction:

-

Step 1: N-Protection of 3-Hydroxypyrrolidine: Similar to the SNAr pathway, the pyrrolidine nitrogen is first protected with a Boc group.

-

Step 2: Mitsunobu Reaction: The N-Boc-3-hydroxypyrrolidine is reacted with 4-nitrophenol in the presence of PPh₃ and DEAD (or DIAD). The reaction proceeds through an alkoxyphosphonium salt intermediate, which is then displaced by the phenoxide nucleophile.

-

Step 3: Deprotection and Salt Formation: The final step is the removal of the Boc group with HCl to yield the hydrochloride salt.[16]

Caption: Mitsunobu Reaction Mechanism.

Experimental Protocol: Mitsunobu Pathway

Step 1: Synthesis of N-Boc-3-hydroxypyrrolidine

-

Follow the same procedure as described in the SNAr pathway.

Step 2: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

-

Dissolve N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-nitrophenol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.[18]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the cooled solution.[18]

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC.[18]

-

The formation of triphenylphosphine oxide as a solid byproduct is an indication of reaction progress.[18]

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to isolate N-Boc-3-(4-nitrophenoxy)pyrrolidine.

Step 3: Synthesis of this compound

Comparative Analysis of Synthesis Pathways

| Feature | Nucleophilic Aromatic Substitution (SNAr) | Mitsunobu Reaction |

| Stereochemistry | Retention of configuration at the pyrrolidine C3 position. | Inversion of configuration at the pyrrolidine C3 position.[10][12][17] |

| Reagents | Requires a strong base (e.g., NaH). 1-fluoro-4-nitrobenzene is a key reagent.[13] | Uses triphenylphosphine and an azodicarboxylate (DEAD or DIAD).[10][11][17] |

| Byproducts | Inorganic salts. | Triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.[11][18] |

| Scope | Generally reliable for activated aromatic systems. | Broader scope for various alcohols and nucleophiles.[10][12] |

| Considerations | The use of sodium hydride requires anhydrous conditions and careful handling. | The reaction is sensitive to the pKa of the nucleophile; acidic nucleophiles work best.[10][12][17] The order of reagent addition can be critical.[11][18] |

Characterization and Quality Control

The final product, this compound, should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Melting Point: As a physical constant for the pure compound.

Safety Considerations

-

1-Fluoro-4-nitrobenzene: This compound is toxic if inhaled and harmful if swallowed or in contact with skin.[19] It may cause damage to organs through prolonged or repeated exposure.[19] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

-

DEAD/DIAD: Diethyl azodicarboxylate and diisopropyl azodicarboxylate are potent lachrymators and should be handled with care in a fume hood. They are also potentially explosive and should not be heated.[18]

-

Hydrochloric Acid: Concentrated HCl is corrosive and can cause severe burns. Use appropriate PPE when handling. The deprotection step generates CO₂ gas and should not be performed in a closed system.[16]

Conclusion

The synthesis of this compound can be effectively achieved through either nucleophilic aromatic substitution or the Mitsunobu reaction. The choice between these pathways will be dictated by the desired stereochemical outcome, the availability of reagents, and the scale of the synthesis. Both routes require careful control of reaction conditions and appropriate safety precautions. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize this important building block for drug discovery and development.

References

-

Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Synthesis. Mitsunobu reaction. Retrieved from [Link]

-

PubChem. This compound. Retrieved from [Link]

-

Wikipedia. Mitsunobu reaction. Retrieved from [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. Retrieved from [Link]

-

Common Organic Chemistry. Boc Deprotection - HCl. Retrieved from [Link]

-

J&H CHEM. 3-[(4-Nitrophenoxy)methyl]pyrrolidinehydrochloride CAS NO.1219982-92-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Retrieved from [Link]

- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34.

-

Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. PMC. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Retrieved from [Link]

-

Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition. Retrieved from [Link]

-

Bouling Chemical Co., Limited. Pyrrolidine, 1-[3-(4-Nitrophenoxy)Propyl]. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Recent Advances in the Synthesis of Pyrrolidines. Retrieved from [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

ResearchGate. Pyrrolidine-based marketed drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved from [Link]

-

ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... Retrieved from [Link]

-

ResearchGate. Catalytic reduction of 4-nitrophenol to 4-aminophenol with sodium.... Retrieved from [Link]

-

ResearchGate. Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... Retrieved from [Link]

-

ResearchGate. Catalytic reduction of 4-nitrophenol with the formation of 4-aminophenol. Retrieved from [Link]

-

Wikipedia. 4-Fluoronitrobenzene. Retrieved from [Link]

-

MDPI. (2024, March 19). High-Performance Catalytic Reduction of 4-Nitrophenol to 4-Aminophenol over Pt Nanoparticles Supported on Co-Al LDH Nanosheets. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. PMC. Retrieved from [Link]

-

RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enamine.net [enamine.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CAS 1286207-30-4: Pyrrolidine, 3-(4-nitrophenoxy)-, hydroc… [cymitquimica.com]

- 7. jieheng.lookchem.com [jieheng.lookchem.com]

- 8. This compound | C10H13ClN2O3 | CID 53407715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemscene.com [chemscene.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. 4-Fluoronitrobenzene - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. Boc Deprotection - HCl [commonorganicchemistry.com]

- 16. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. organic-synthesis.com [organic-synthesis.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and handling of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride. This compound is a key intermediate in medicinal chemistry, valued for its pyrrolidine scaffold, a privileged structure in numerous bioactive molecules.[1] This document synthesizes critical data to support its effective use in research and development.

Core Chemical Identity

This compound is a heterocyclic compound distinguished by a pyrrolidine ring substituted at the 3-position with a 4-nitrophenoxy group. The hydrochloride salt form enhances its aqueous solubility, a desirable trait for many pharmaceutical applications.[2] The compound exists as a racemic mixture and as individual (S) and (R) enantiomers, each with distinct identifiers.

Table 1: Key Identifiers

| Identifier | Racemic | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 1187930-80-8[3][4][5] | 1286207-30-4[2] | 1286208-84-1[6] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃[3] | C₁₀H₁₃ClN₂O₃ | C₁₀H₁₃ClN₂O₃ |

| Molecular Weight | 244.67 g/mol [3] | 244.67 g/mol | 244.67 g/mol |

| IUPAC Name | 3-(4-nitrophenoxy)pyrrolidine;hydrochloride[3] | (3S)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride | (3R)-3-(4-nitrophenoxy)pyrrolidine;hydrochloride |

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structural components and data on analogous compounds.

Table 2: Physical and Chemical Properties

| Property | Value/Description | Source/Justification |

| Appearance | Off-white to light yellow powder or solid. | Analogous compounds like 3-[(4-Nitrophenoxy)methyl]pyrrolidinehydrochloride are described as such.[7] |

| Melting Point | Not definitively reported. Likely a crystalline solid with a defined melting point. | General property of hydrochloride salts of organic bases. |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Typical for organic salts. |

| Solubility | Soluble in water.[2] Soluble in alcohols (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF). | The hydrochloride salt form increases aqueous solubility. General solubility patterns for similar organic molecules. |

| Stability | Stable under standard laboratory conditions. Should be stored in a cool, dry place away from light and strong oxidizing agents. The nitro group can be sensitive to reduction.[2] | General stability of ethers and pyrrolidines. The nitroaromatic group implies sensitivity to reducing agents. |

Synthesis and Purification

The synthesis of this compound typically involves the reaction of a suitable pyrrolidine precursor with a 4-nitrophenoxy-containing electrophile. A common synthetic strategy is the Williamson ether synthesis.

General Synthetic Approach

A plausible synthetic route involves the reaction of a protected 3-hydroxypyrrolidine with 1-fluoro-4-nitrobenzene or a similar electrophile, followed by deprotection and salt formation.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-3-(4-nitrophenoxy)pyrrolidine

-

To a solution of N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add a solution of 1-fluoro-4-nitrobenzene (1 equivalent) in DMF dropwise.

-

Heat the reaction mixture to 60-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Dissolve the purified N-Boc-3-(4-nitrophenoxy)pyrrolidine (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or ethyl acetate.

-

Add a solution of hydrochloric acid in dioxane or ethereal HCl (excess, e.g., 4M solution) dropwise at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours, during which the hydrochloride salt typically precipitates.

-

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification

Recrystallization is a standard method for the purification of the final product. A suitable solvent system would be a polar protic solvent like ethanol or isopropanol, potentially with the addition of a less polar co-solvent like diethyl ether to induce crystallization.[8]

Recrystallization Protocol:

-

Dissolve the crude hydrochloride salt in a minimum amount of boiling ethanol.

-

If any insoluble impurities are present, filter the hot solution.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and then with diethyl ether.

-

Dry the crystals under vacuum.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the nitrophenoxy group, as well as the protons of the pyrrolidine ring. The aromatic protons will typically appear as two doublets in the downfield region (around 7-8.5 ppm). The pyrrolidine protons will be in the upfield region (around 2-4 ppm), with their chemical shifts and multiplicities dependent on their specific environment and coupling. The proton on the carbon bearing the ether linkage (C3-H) will be deshielded compared to the other pyrrolidine protons.

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, with the carbon attached to the nitro group being significantly deshielded. The carbons of the pyrrolidine ring will appear in the upfield region, typically between 25 and 70 ppm.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| Aromatic CH (ortho to NO₂) | ~8.2 | ~125 | Doublet |

| Aromatic CH (meta to NO₂) | ~7.0 | ~115 | Doublet |

| Pyrrolidine C3-H | ~4.5-5.0 | ~70-80 | Multiplet, deshielded by oxygen |

| Pyrrolidine CH₂ (adjacent to N) | ~3.0-3.5 | ~45-55 | Multiplets |

| Pyrrolidine CH₂ (C4) | ~2.0-2.5 | ~30-40 | Multiplet |

| Aromatic C-O | - | ~160-165 | Quaternary carbon |

| Aromatic C-NO₂ | - | ~140-145 | Quaternary carbon |

Note: These are estimated values and can vary based on solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Table 4: Characteristic FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H stretch (pyrrolidinium) | 2400-2700 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| N-O stretch (nitro group) | 1500-1550 and 1300-1370 | Strong, Asymmetric & Symmetric |

| C-O-C stretch (aryl ether) | 1200-1275 | Strong |

The presence of strong absorption bands for the nitro group and the broad N-H stretch of the ammonium salt are key diagnostic features.[9]

Mass Spectrometry (MS)

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight and fragmentation pattern.

Expected Fragmentation: Under mass spectrometry conditions, fragmentation of the parent ion is expected. Common fragmentation pathways for aryl ethers include cleavage of the C-O bond.[10][11][12] For pyrrolidine derivatives, α-cleavage next to the nitrogen is a common fragmentation pathway.[7][13] The molecular ion peak (for the free base) would be observed at m/z 208.

Caption: Plausible ESI-MS fragmentation pathway.

Applications in Drug Development

The pyrrolidine ring is a fundamental scaffold in a wide array of biologically active compounds and approved drugs.[1][14] Its non-planar, three-dimensional structure allows for the exploration of chemical space beyond flat aromatic systems, which can lead to improved target binding and pharmacokinetic properties.[1]

This compound serves as a versatile building block for introducing this valuable motif. The nitrophenoxy group can be a pharmacophore itself or can be chemically modified, for instance, by reduction of the nitro group to an amine, which can then be further functionalized. This makes the compound a useful starting material for the synthesis of libraries of compounds for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification: this compound is classified as an irritant. Direct contact can cause irritation to the skin, eyes, and respiratory tract. The nitroaromatic component suggests potential for toxicity, and appropriate precautions should be taken.

Handling:

-

Use in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and direct contact with skin and eyes.

-

Handle as a potentially toxic substance.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from heat, sources of ignition, and strong oxidizing and reducing agents.

-

Segregate from incompatible materials.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled: Move person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting.

-

In all cases of significant exposure, seek immediate medical attention.

References

-

Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine - Scribd. (n.d.). Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Okano, Y., Miyata, T., Iwasaki, K., Takahama, K., Hitoshi, T., & Kasé, Y. (1982). Analysis of Endogenous Pyrrolidine Levels by Mass Fragmentography. Life Sciences, 31(7), 671–677. [Link]

-

Babushkina, O. B. (2008). Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl. Zeitschrift für Naturforschung A, 63(1-2), 66–72. [Link]

-

GCMS Section 6.13 - Whitman People. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation: Ethers, Amines, More - Studylib. (n.d.). Retrieved from [Link]

- Jackson, G. (2020).

-

Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). - ResearchGate. (n.d.). Retrieved from [Link]

-

Pyrrolidinium chloride | C4H10ClN | CID 66650664 - PubChem. (n.d.). Retrieved from [Link]

-

FTIR spectra of Pyr 14 TFMS and Pyr 14 Cl; * vibrations of the [CF 3 SO 3 ] − anion. - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... - ResearchGate. (n.d.). Retrieved from [Link]

-

Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging synthetic cathinone derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Phase Behaviour and FTIR Spectra of Ionic Liquids: The Mixtures of 1-Butyl-1-methylpyrrolidinium Chloride and TaCl5 - ResearchGate. (n.d.). Retrieved from [Link]

-

1H NMR and 13C-NMR chemical shift values of compound 4a. - ResearchGate. (n.d.). Retrieved from [Link]

-

FTIR spectra of catalyst samples used in the degradation of 4-nitrophenol. - ResearchGate. (n.d.). Retrieved from [Link]

-

13C NMR Chemical Shifts - Oregon State University. (n.d.). Retrieved from [Link]

-

FTIR spectra of pyrrolidinium-based ionic liquids (ILs) frequently... - ResearchGate. (n.d.). Retrieved from [Link]

-

A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES - Compound Interest. (n.d.). Retrieved from [Link]

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

-

4'-(p-Nitrophenoxy)acetophenone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

4-Nitrophenol - Optional[FTIR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

-

1H NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]

-

This compound | C10H13ClN2O3 | CID 53407715 - PubChem. (n.d.). Retrieved from [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. (n.d.). Retrieved from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved from [Link]

- Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents. (n.d.).

-

How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. (n.d.). Retrieved from [Link]

-

a guide to 13c nmr chemical shift values - Compound Interest. (n.d.). Retrieved from [Link]

-

3-(4'-NITROPHENOXY)PYRROLIDINE HYDROCHLORIDE - ChemBK. (n.d.). Retrieved from [Link]

-

Raimondi, M. V., Li Petri, G., Spatola, R., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]

- Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents. (n.d.).

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 1286207-30-4: Pyrrolidine, 3-(4-nitrophenoxy)-, hydroc… [cymitquimica.com]

- 3. This compound | C10H13ClN2O3 | CID 53407715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chembk.com [chembk.com]

- 6. 1286208-84-1|(R)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]

- 7. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. GCMS Section 6.13 [people.whitman.edu]

- 12. studylib.net [studylib.net]

- 13. researchgate.net [researchgate.net]

- 14. enamine.net [enamine.net]

3-(4-Nitrophenoxy)pyrrolidine hydrochloride mechanism of action

An In-Depth Technical Guide on the Putative Mechanism of Action of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Abstract

This compound is a synthetic compound featuring a pyrrolidine scaffold, a structural motif prevalent in a multitude of pharmacologically active agents.[1][2] While direct studies on this specific molecule are not extensively published, its structural components strongly suggest a plausible mechanism of action as an inhibitor of the Glycine Transporter Type 1 (GlyT1). This guide delineates this putative mechanism, grounded in the well-established pharmacology of related pyrrolidine-based compounds.[1][3] We will explore the role of GlyT1 in glutamatergic neurotransmission, the consequences of its inhibition, and provide detailed, field-proven experimental protocols to rigorously validate this hypothesis for the target compound. This document is intended for researchers in neuropharmacology and drug development seeking to characterize novel chemical entities targeting synaptic glycine regulation.

Introduction: Chemical Profile and Therapeutic Context

This compound is a hydrochloride salt of a parent compound featuring a five-membered pyrrolidine ring linked to a 4-nitrophenoxy group at the 3-position.[4][5] The pyrrolidine ring is a privileged scaffold in medicinal chemistry, known for its ability to explore three-dimensional space and engage in specific interactions with biological targets.[1]

The hydrochloride salt form typically enhances aqueous solubility, making the compound suitable for use in biological assays.[4] The key structural alerts for its putative bioactivity are the pyrrolidine core and the attached aromatic system, which are common features in a major class of central nervous system (CNS) modulators: GlyT1 inhibitors.[3][6]

Inhibition of GlyT1 is a significant therapeutic strategy for CNS disorders associated with N-methyl-D-aspartate (NMDA) receptor hypofunction, most notably schizophrenia.[7][8] By blocking the reuptake of glycine from the synaptic cleft, GlyT1 inhibitors elevate extracellular glycine concentrations. Glycine acts as an essential co-agonist at the NMDA receptor; its binding to the NR1 subunit is a prerequisite for glutamate-mediated channel activation.[8][9] Therefore, elevating synaptic glycine potentiates NMDA receptor function, offering a potential treatment for the negative and cognitive symptoms of schizophrenia.[8][9]

Putative Mechanism of Action: GlyT1 Inhibition

The proposed mechanism of action for this compound is the inhibition of the Glycine Transporter Type 1 (GlyT1). This transporter is crucial for maintaining low glycine concentrations at glutamatergic synapses.[3][7]

The Role of GlyT1 in the Glutamatergic Synapse

-

Glycine Release & Reuptake: Glycine is released into the synapse by glial cells and neurons.

-

GlyT1 Function: GlyT1, located primarily on astrocytes surrounding the synapse, actively removes glycine from the extracellular space.[9]

-

NMDA Receptor Modulation: This reuptake process tightly controls the amount of glycine available to bind to NMDA receptors.

-

Hypothesized Inhibition: We postulate that this compound binds to GlyT1, blocking the transporter's ability to clear synaptic glycine.

-

Downstream Effect: The resulting increase in local glycine concentration enhances the occupancy of the glycine co-agonist site on the NMDA receptor, thereby potentiating receptor activity in the presence of glutamate.[8]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling cascade resulting from GlyT1 inhibition.

Caption: Putative signaling pathway of this compound.

Methodologies for Mechanism Validation

To rigorously test the hypothesis that this compound acts as a GlyT1 inhibitor, a series of well-established assays must be performed. The following protocols are designed as a self-validating workflow, moving from direct target engagement to cellular functional outcomes.

Protocol 1: In Vitro Glycine Uptake Inhibition Assay

This assay directly measures the ability of the compound to inhibit the function of GlyT1 in a controlled, cell-based system.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against human GlyT1.

Methodology:

-

Cell Culture: Utilize a stable cell line (e.g., CHO or HEK293) engineered to overexpress the human GlyT1 transporter (hGlyT1). Culture cells to ~90% confluency in 96-well plates.

-

Causality: Overexpression of the target protein is essential to generate a robust signal window over any endogenous transporter activity, ensuring the measured effect is specific to GlyT1.

-

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). A typical concentration range would be 1 nM to 100 µM.

-

Assay Initiation: Wash the cells with buffer. Pre-incubate the cells with varying concentrations of the test compound or vehicle control for 15-20 minutes at room temperature.

-

Causality: Pre-incubation allows the compound to reach binding equilibrium with the transporter before the substrate is introduced.

-

-

Uptake Reaction: Add a mixture of radio-labeled [³H]glycine (as the tracer) and unlabeled glycine (as the substrate) to each well to initiate the uptake reaction. Incubate for a defined period (e.g., 10-15 minutes) at room temperature.

-

Causality: The use of a radioactive substrate is a highly sensitive and quantitative method to measure transporter function.

-

-

Termination and Lysis: Terminate the uptake by rapidly washing the wells with ice-cold buffer to remove extracellular [³H]glycine. Lyse the cells using a suitable lysis buffer.

-

Causality: Rapid, cold washing is critical to halt the transport process immediately and prevent leakage of the internalized substrate.

-

-

Quantification: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the amount of internalized [³H]glycine using a scintillation counter.

-

Data Analysis:

-

Define "Maximal Uptake" from vehicle-treated wells and "Non-specific Uptake" from wells treated with a known potent GlyT1 inhibitor (e.g., NFPS) at a saturating concentration.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation:

| Compound | Putative Target | IC₅₀ (nM) [Hypothetical Data] |

| 3-(4-Nitrophenoxy)pyrrolidine HCl | GlyT1 | 85 |

| (R)-NFPS (Positive Control) | GlyT1 | 5 |

Protocol 2: Electrophysiological Assay in Xenopus Oocytes

This assay provides functional data on the mode of inhibition (e.g., competitive vs. non-competitive).

Objective: To characterize the electrophysiological consequences of compound application on GlyT1-mediated currents.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis and inject them with cRNA encoding hGlyT1. Incubate for 2-5 days to allow for protein expression.

-

Two-Electrode Voltage Clamp (TEVC): Place a GlyT1-expressing oocyte in a recording chamber and impale it with two microelectrodes. Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Glycine Application: Perfuse the oocyte with a glycine-containing solution to elicit an inward current, which is generated by the electrogenic co-transport of Na⁺, Cl⁻, and glycine.

-

Compound Application: Apply this compound at various concentrations and measure the change in the glycine-induced current.

-

Mode of Action Analysis: To determine if the inhibition is competitive with glycine, generate glycine dose-response curves in the absence and presence of a fixed concentration of the test compound. A rightward shift in the EC₅₀ of glycine with no change in the maximal current indicates competitive inhibition.[3]

Experimental Workflow Diagram

The following diagram outlines the logical flow for validating the compound's mechanism of action.

Caption: Experimental workflow for validating the mechanism of action (MOA).

Discussion and Future Directions

The presented evidence strongly supports the hypothesis that this compound functions as a GlyT1 inhibitor. Its chemical structure is analogous to other compounds known to act on this transporter. The proposed experimental workflow provides a clear and robust path to confirm this mechanism and quantify the compound's potency and mode of action.

Successful validation would position this compound as a valuable research tool for studying glutamatergic neurotransmission or as a starting point for a medicinal chemistry program. Future studies should include:

-

Selectivity Profiling: Assessing the compound's activity against a panel of other transporters and receptors, including GlyT2, to ensure target selectivity.

-

In Vivo Microdialysis: Measuring extracellular glycine levels in the brains of rodents following systemic administration of the compound to confirm target engagement in a living system.

-

Behavioral Pharmacology: Evaluating the compound in animal models predictive of antipsychotic activity, such as prepulse inhibition of the acoustic startle response.[9]

Conclusion

Based on a rigorous analysis of its chemical structure and the established pharmacology of the pyrrolidine scaffold, the most probable mechanism of action for this compound is the inhibition of the Glycine Transporter Type 1. This action leads to an elevation of synaptic glycine, thereby potentiating NMDA receptor function. The detailed protocols provided in this guide offer a comprehensive framework for researchers to empirically validate this hypothesis, characterize the compound's pharmacological profile, and unlock its potential as a modulator of the central nervous system.

References

-

Mezler, M., et al. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(5), 1405-1415. Available from: [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(4), 29. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Manallack, D. T., et al. (2005). The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior. The Journal of Neuroscience, 25(3), 575-584. Available from: [Link]

-

Mezler, M., et al. (2008). Inhibitors of GlyT1 Affect Glycine Transport via Discrete Binding Sites. Molecular Pharmacology. Available from: [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248030. Available from: [Link]

-

Cioffi, C. L., & Guzzo, P. R. (2016). Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders. Current Topics in Medicinal Chemistry, 16(29), 3404-3437. Available from: [Link]

-

Leung, J. Y., & Tsoi, T. H. (2015). Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy?. Neuropharmacology, 98, 21-31. Available from: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. Inhibitors of GlyT1 affect glycine transport via discrete binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CAS 1286207-30-4: Pyrrolidine, 3-(4-nitrophenoxy)-, hydroc… [cymitquimica.com]

- 5. This compound | C10H13ClN2O3 | CID 53407715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Glycine Transporter Type 1 Inhibitor N-[3-(4′-Fluorophenyl)-3-(4′-Phenylphenoxy)Propyl]Sarcosine Potentiates NMDA Receptor-Mediated Responses In Vivo and Produces an Antipsychotic Profile in Rodent Behavior - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Building Block in Medicinal Chemistry

3-(4-Nitrophenoxy)pyrrolidine hydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical industry. As a substituted pyrrolidine, it belongs to a class of compounds widely recognized for their presence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates, often leading to improved solubility and metabolic stability.[2][3]

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed exemplar synthesis protocol, and its critical role as a key intermediate in the development of novel therapeutics, particularly those targeting the central nervous system.

Physicochemical Properties and CAS Number Identification

A clear understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties are summarized in the table below.

It is important to note that the stereochemistry of the pyrrolidine ring is a critical factor, as different enantiomers can exhibit distinct biological activities and interactions with chiral biological targets like enzymes and receptors.[4] Consequently, specific CAS numbers are assigned to the racemic mixture and the individual enantiomers:

| Parameter | Value | Source |

| IUPAC Name | 3-(4-nitrophenoxy)pyrrolidine;hydrochloride | [5] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [5][6][7] |

| Molecular Weight | 244.67 g/mol | [5][7] |

| CAS Number (Racemic) | 1187930-80-8 | [5][6][8] |

| CAS Number (S)-enantiomer | 1286207-30-4 | [9] |

| CAS Number (R)-enantiomer | 1286208-84-1 | [4] |

| Appearance | Off-white to light yellow powder | [10] |

| Solubility | The hydrochloride salt form enhances water solubility. | [9] |

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective method for the key ether formation step is the Mitsunobu reaction , which allows for the coupling of an alcohol with a nucleophile with inversion of stereochemistry. This is particularly valuable for the stereospecific synthesis of the (R) or (S) enantiomers from the corresponding chiral 3-hydroxypyrrolidine.

Below is a detailed, step-by-step exemplar methodology for the synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, starting from commercially available N-Boc-(S)-3-hydroxypyrrolidine.

Experimental Protocol: Synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride

Step 1: Mitsunobu Reaction for Ether Formation

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-3-hydroxypyrrolidine (1 equivalent), 4-nitrophenol (1.1 equivalents), and triphenylphosphine (PPh₃) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. To this stirred solution, add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise over a period of 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine.

Step 2: Deprotection of the Boc Group

-

Acidic Cleavage: Dissolve the purified N-Boc-(S)-3-(4-nitrophenoxy)pyrrolidine from the previous step in a solution of hydrochloric acid in a suitable solvent, such as 1,4-dioxane or diethyl ether (e.g., 4M HCl in dioxane).

-

Reaction and Isolation: Stir the solution at room temperature for 1-2 hours. The hydrochloride salt of the product will precipitate out of the solution.

-

Final Purification: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The Mitsunobu reaction is sensitive to moisture, hence the use of a flame-dried flask and an inert atmosphere.

-

Dropwise Addition at 0°C: The reaction between triphenylphosphine and DIAD is exothermic. Slow, cooled addition is crucial to control the reaction rate and prevent the formation of side products.

-

Boc Protecting Group: The Boc (tert-butyloxycarbonyl) group is used to protect the nitrogen of the pyrrolidine ring during the Mitsunobu reaction, preventing it from acting as a competing nucleophile. It is easily removed under acidic conditions without affecting the newly formed ether linkage.

-

Acidic Work-up for Hydrochloride Salt Formation: The use of hydrochloric acid in the deprotection step not only removes the Boc group but also conveniently forms the hydrochloride salt of the final product, which is often more stable and easier to handle than the free base.

Visualizing the Synthesis Workflow

Caption: Synthesis workflow for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Applications in Drug Development: A Key Intermediate for Serotonin Receptor Modulators

The primary application of this compound in drug development is as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs). A notable example is its use in the synthesis of Vabicaserin , a potent and selective 5-HT2C receptor agonist that was investigated for the treatment of schizophrenia.

The 5-HT2C receptor, a subtype of serotonin receptor, is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and cognition. Activation of the 5-HT2C receptor is known to modulate the release of dopamine in the mesolimbic pathway. By acting as an agonist at this receptor, compounds like Vabicaserin can inhibit dopamine release, which is a key mechanism for alleviating the positive symptoms of schizophrenia.[9] Furthermore, 5-HT2C receptor activation can increase acetylcholine and glutamate levels in the prefrontal cortex, potentially offering benefits for the cognitive symptoms of the disorder.[9]

The synthesis of Vabicaserin and other similar 5-HT2C receptor modulators often involves the coupling of the 3-(4-Nitrophenoxy)pyrrolidine core with other cyclic structures. The 4-nitrophenoxy group serves as a precursor to an amino group via reduction, which can then be further functionalized to build the final drug molecule. The pyrrolidine ring provides a crucial scaffold that correctly orients the pharmacophoric elements for optimal interaction with the 5-HT2C receptor binding pocket.

Signaling Pathway of 5-HT2C Receptor Activation

Caption: Simplified 5-HT2C receptor signaling cascade.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[11] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. The compound should be handled in a well-ventilated area, such as a fume hood. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its synthesis, particularly through stereoselective methods like the Mitsunobu reaction, allows for the creation of chiral intermediates essential for targeting specific biological receptors. Its role in the development of 5-HT2C receptor agonists like Vabicaserin highlights its importance in the ongoing search for novel treatments for complex neurological and psychiatric disorders. A thorough understanding of its properties, synthesis, and applications is crucial for leveraging its full potential in the design and creation of the next generation of therapeutics.

References

-

Vabicaserin. In: Wikipedia. ; 2023. Accessed December 31, 2025. [Link]

-

3-(4'-NITROPHENOXY)PYRROLIDINE HYDROCHLORIDE. ChemBK. Accessed December 31, 2025. [Link]

-

This compound. PubChem. Accessed December 31, 2025. [Link]

-

Prediction of Efficacy of Vabicaserin, a 5-HT2C Agonist, for the Treatment of Schizophrenia Using a Quantitative Systems Pharmacology Model. PubMed Central. Published April 23, 2014. Accessed December 31, 2025. [Link]

-

Characterization of Vabicaserin (SCA-136), a Selective 5-Hydroxytryptamine 2C Receptor Agonist. ResearchGate. Accessed December 31, 2025. [Link]

- Raimondi MV, Schillaci D, Petruso S, et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021;379(5):34. doi:10.1007/s41061-021-00347-5

-

Pyrrolidine. In: Wikipedia. ; 2023. Accessed December 31, 2025. [Link]

Sources

- 1. 1187930-80-8・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]

- 2. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. molcore.com [molcore.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. This compound | C10H13ClN2O3 | CID 53407715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 1286207-30-4: Pyrrolidine, 3-(4-nitrophenoxy)-, hydroc… [cymitquimica.com]

- 8. Asymmetric synthesis of vabicaserin via oxidative multicomponent annulation and asymmetric hydrogenation of a 3,4-substituted quinolinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vabicaserin - Wikipedia [en.wikipedia.org]

- 10. Diazepine Agonists of the 5‑HT2C Receptor with Unprecedented Selectivity: Discovery of Bexicaserin (LP352) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT2C receptor agonist - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)pyrrolidine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-(4-Nitrophenoxy)pyrrolidine hydrochloride, a key heterocyclic intermediate in modern medicinal chemistry. We will delve into its synthesis, with a focus on stereochemical control, explore robust analytical methodologies for its characterization, and discuss its strategic application in the development of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development endeavors.

Introduction: The Strategic Importance of the 3-Aryloxypyrrolidine Scaffold

The pyrrolidine ring is a privileged scaffold in drug discovery, prized for its ability to introduce three-dimensional character into otherwise flat molecules.[1] This non-planar, saturated heterocyclic system allows for the exploration of a wider chemical space, often leading to improved binding affinity and selectivity for biological targets.[1] The introduction of an aryloxy substituent at the 3-position, as in 3-(4-Nitrophenoxy)pyrrolidine, creates a versatile building block that combines the benefits of the pyrrolidine core with a reactive handle for further molecular elaboration.

The 4-nitrophenoxy group serves a dual purpose. Firstly, it acts as a stable ether linkage, orienting the phenyl group in a specific vector for potential interactions with a target protein. Secondly, the nitro group is a versatile functional group that can be readily reduced to an amine, providing a key point for diversification and the introduction of further complexity.[2][3] This strategic placement of functional groups makes this compound a valuable starting material for the synthesis of libraries of compounds aimed at a variety of biological targets.

Synthesis and Stereochemical Control: The Mitsunobu Reaction

The synthesis of this compound is most effectively achieved through a multi-step process starting from a chiral precursor to ensure stereochemical purity in the final product. A common and highly effective method for the key ether formation step is the Mitsunobu reaction, which proceeds with a predictable inversion of stereochemistry at the reacting center.[4][5]

This section details a robust, field-proven protocol for the synthesis of (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride, starting from the commercially available (R)-1-Boc-3-hydroxypyrrolidine. The Boc (tert-butoxycarbonyl) protecting group is employed to prevent side reactions at the pyrrolidine nitrogen during the Mitsunobu reaction.

Synthesis Workflow

The overall synthetic strategy involves three main stages:

-

Mitsunobu Reaction: Formation of the aryl ether with inversion of stereochemistry.

-

Boc Deprotection: Removal of the protecting group to liberate the secondary amine.

-

Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.

Caption: Synthetic workflow for (S)-3-(4-Nitrophenoxy)pyrrolidine hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine via Mitsunobu Reaction

This protocol is adapted from established procedures for Mitsunobu reactions on similar substrates.[6]

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq.), 4-nitrophenol (1.2 eq.), and triphenylphosphine (1.5 eq.).

-

Solvent Addition: Dissolve the reactants in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of hydroxypyrrolidine).

-

Cooling: Cool the reaction mixture to 0°C in an ice-water bath.

-

Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution. Ensure the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M NaOH (to remove excess 4-nitrophenol), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine as a pale yellow solid.

Step 2: Deprotection and Salt Formation

-

Deprotection: Dissolve the purified (S)-1-Boc-3-(4-nitrophenoxy)pyrrolidine from the previous step in a solution of 4 M HCl in 1,4-dioxane.

-

Reaction: Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Isolation: The product will typically precipitate out of the solution as the hydrochloride salt. If not, the solvent can be removed under reduced pressure.

-

Purification: The resulting solid can be triturated with diethyl ether, filtered, and dried under vacuum to yield this compound as a white to off-white solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following are standard analytical techniques and expected results.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 115035-51-7 | [7] |

| Molecular Formula | C₁₀H₁₃ClN₂O₃ | [7] |

| Molecular Weight | 244.67 g/mol | [7] |

| Appearance | White to off-white or light yellow powder | [8] |

Spectroscopic and Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

A standard reverse-phase HPLC method can be employed for purity analysis.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Expected Purity: ≥98%[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are critical for confirming the structure. Based on similar structures, the following are expected chemical shifts in a solvent like DMSO-d₆.

-

¹H NMR (400 MHz, DMSO-d₆):

-

Aromatic Protons: Peaks between δ 8.2-8.3 ppm (d, 2H, protons ortho to NO₂) and δ 7.1-7.2 ppm (d, 2H, protons meta to NO₂).

-

Pyrrolidine Protons: A multiplet around δ 5.0-5.2 ppm for the CH proton attached to the ether oxygen. Other pyrrolidine protons will appear as multiplets between δ 3.0-4.0 ppm.

-

NH₂⁺ Protons: A broad singlet at lower field.

-

-

¹³C NMR (100 MHz, DMSO-d₆):

-

Aromatic Carbons: Peaks between δ 160-165 ppm (C-O), δ 140-145 ppm (C-NO₂), and δ 115-127 ppm for the other aromatic carbons.

-

Pyrrolidine Carbons: A peak around δ 75-80 ppm for the C-O carbon, and other pyrrolidine carbons between δ 40-55 ppm.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation

-

Technique: Electrospray Ionization (ESI-MS)

-

Expected Ion: [M+H]⁺ at m/z corresponding to the free base (C₁₀H₁₂N₂O₃), which is approximately 209.08.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 3-aryloxypyrrolidine scaffold is a key component in a number of biologically active molecules, particularly in the realm of oncology. The specific orientation of the aryl group and the stereochemistry of the pyrrolidine ring are often crucial for potent and selective inhibition of protein kinases.

Role as a Key Intermediate

This compound is not typically a final drug product but rather a crucial intermediate. The synthetic utility of this compound lies in the subsequent reduction of the nitro group to an aniline. This newly formed amino group can then be further functionalized, for example, by acylation, sulfonylation, or participation in coupling reactions to build more complex molecular architectures.

Caption: Functionalization of the title compound for library synthesis.

Targeting the MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[] Dysregulation of this pathway, particularly the Ras-Raf-MEK-ERK cascade, is a hallmark of many cancers. Consequently, inhibitors of key kinases in this pathway, such as ERK, are highly sought-after as potential cancer therapeutics.[10]

The 3-substituted pyrrolidine motif has been successfully incorporated into potent and selective ERK inhibitors.[10] The pyrrolidine core helps to position key pharmacophoric elements in the ATP-binding pocket of the kinase. The phenoxy moiety can be directed towards the solvent-exposed region or make additional contacts within the binding site, while the functionalized amine (derived from the nitro group) can form crucial hydrogen bonds or other interactions.

Caption: Inhibition of the MAPK/ERK pathway by a kinase inhibitor.

While a specific marketed drug directly using this compound as a starting material is not explicitly detailed in readily available literature, its structural motifs are highly analogous to intermediates used in the synthesis of various kinase inhibitors currently under investigation. Its value lies in its potential as a versatile building block for the rapid generation of novel chemical entities targeting kinases and other important drug targets.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The hydrochloride salt form generally improves the stability and handling properties compared to the free base.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis, achievable with high stereochemical control via the Mitsunobu reaction, provides access to a valuable 3-aryloxypyrrolidine scaffold. The inherent functionality of this molecule, particularly the latent amine in the form of a nitro group, makes it an ideal starting point for the synthesis of diverse compound libraries. Its relevance to the development of kinase inhibitors, especially those targeting critical cancer-related pathways like the MAPK/ERK cascade, underscores its importance for medicinal chemists and researchers in the pharmaceutical sciences. A thorough understanding of its synthesis and characterization, as outlined in this guide, is the first step toward unlocking its full potential in the creation of next-generation therapeutics.

References

-

Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters, 28(14), 2419-2423. Available at: [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

Karabacak, M., et al. (2010). Pyrrolidine dithiocarbamate treatment prevents ethylene glycol-induced urolithiasis through inhibition of NF-kB and p38-MAPK signaling pathways in rat kidney. Archivio Italiano di Urologia e Andrologia, 82(2), 87-94. Available at: [Link]

-

Organic Syntheses. (n.d.). α-Arylation of N-Boc Pyrrolidine. Retrieved from [Link]

-

Sperfeld, M., et al. (2021). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. ACS Catalysis, 11(15), 9636-9642. Available at: [Link]

- Google Patents. (n.d.). CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 753. Available at: [Link]

-

Li, Y., et al. (2018). Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. Molecules, 23(3), 727. Available at: [Link]

-

Younas, F., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(16), 4945. Available at: [Link]

- Google Patents. (n.d.). US20160318898A1 - Processes for the Preparation of Axitinib.

-

Maldonado, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3634. Available at: [Link]

-

Patsnap. (n.d.). A kind of preparation method of Axitinib intermediate and its application in the preparation of Axitinib. Retrieved from [Link]

- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Szychowski, K. A., et al. (2021). Natural Compounds and Derivatives as Ser/Thr Protein Kinase Modulators and Inhibitors. Pharmaceuticals, 14(3), 249. Available at: [Link]

-

Alpan, A. S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1243765. Available at: [Link]

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

-

Maldonado, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. Available at: [Link]

- Google Patents. (n.d.). US2952688A - Synthesis of pyrrolidine.

-

Maldonado, N., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available at: [Link]

-

ChemBK. (n.d.). 3-(4'-NITROPHENOXY)PYRROLIDINE HYDROCHLORIDE. Retrieved from [Link]

- Google Patents. (n.d.). US8247415B2 - Hydroxymethyl pyrrolidines as β3 adrenergic receptor agonists.

-

Al-Qaisi, J. A., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. Available at: [Link]

-

Yang, T.-H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mitsunobu Reaction [organic-chemistry.org]

- 6. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 7. This compound | C10H13ClN2O3 | CID 53407715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-[(4-Nitrophenoxy)methyl]pyrrolidinehydrochloride, CasNo.1219982-92-9 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 10. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 3-(4-Nitrophenoxy)pyrrolidine Structural Analogues

Abstract

The 3-(4-nitrophenoxy)pyrrolidine scaffold represents a compelling starting point for the discovery of novel therapeutics, particularly targeting monoamine transporters. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals engaged in the rational design, chemical synthesis, and biological evaluation of structural analogues based on this core. We will delve into the causal reasoning behind medicinal chemistry strategies, provide detailed, self-validating synthetic protocols, and outline a systematic biological screening cascade. The narrative emphasizes the principles of structure-activity relationship (SAR) development, grounded in field-proven insights and supported by authoritative references, to guide the optimization of this promising chemical series.

Introduction: The 3-(4-Nitrophenoxy)pyrrolidine Core Scaffold

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties and its presence in numerous FDA-approved drugs.[1] Its non-planar, sp³-hybridized nature allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2][3] When combined with an aryloxy ether linkage at the 3-position, as in 3-(4-nitrophenoxy)pyrrolidine, the scaffold presents three key regions for chemical modification: the pyrrolidine ring, the ether linkage, and the substituted phenyl ring.

Compounds bearing the 3-phenoxypyrrolidine motif have been identified as potent inhibitors of the serotonin (SERT) and norepinephrine (NET) transporters.[4][5] As dual serotonin-norepinephrine reuptake inhibitors (SNRIs), these molecules have significant therapeutic potential for treating major depressive disorder (MDD), anxiety disorders, and neuropathic pain.[6] The parent compound, 3-(4-nitrophenoxy)pyrrolidine hydrochloride[7], serves as an excellent lead structure. However, the presence of the nitro group presents both an opportunity for interaction with the target and a potential liability. Aromatic nitro groups can be metabolically reduced to form potentially toxic aniline derivatives, a common concern in drug development.[8] This metabolic instability provides a strong impetus for the design of structural analogues to improve the overall drug-like properties while retaining or enhancing biological activity.

Medicinal Chemistry Strategy: The Rationale for Analogue Design

The primary objective in designing analogues of 3-(4-nitrophenoxy)pyrrolidine is to systematically probe the structure-activity relationships (SAR) to achieve one or more of the following goals:

-

Enhance Potency and Selectivity: Fine-tune interactions with SERT and/or NET to increase potency and modulate the SERT/NET selectivity ratio.

-

Improve Metabolic Stability: Replace the nitro group with bioisosteres to mitigate the risk of reductive metabolism.

-

Optimize ADME Properties: Modify physicochemical properties (e.g., lipophilicity, polarity) to improve absorption, distribution, metabolism, and excretion profiles.

-

Explore Novel Biological Targets: Investigate whether structural modifications can shift the activity towards other transporters or receptors.

The analogue design strategy can be logically segmented by focusing on the three key structural regions of the parent molecule as depicted below.

Caption: Key zones for analogue design on the core scaffold.

Zone A: Phenyl Ring Modifications

The 4-nitrophenyl moiety is the most critical area for initial modification.

-

Nitro Group Replacement: The primary goal here is to replace the nitro group with a bioisostere that mimics its electron-withdrawing properties and hydrogen bonding capability but with a superior metabolic profile. Promising candidates include cyano (-CN), trifluoromethyl (-CF₃), sulfonyl (-SO₂CH₃), and halogen (-F, -Cl) groups. These groups can maintain or enhance binding affinity while eliminating the toxicological risk associated with nitro reduction.

-

Positional Isomerism: Moving the substituent from the para (4) position to the meta (3) or ortho (2) position can profoundly impact binding affinity and selectivity by altering the vector of interaction with the target protein's binding pocket.

-

Disubstitution: Introducing a second substituent, such as a small methyl or fluoro group, can be used to probe for additional hydrophobic or steric interactions and can block potential sites of metabolism on the phenyl ring.

Zone B: Pyrrolidine Ring Modifications

The pyrrolidine ring influences the molecule's overall shape, basicity, and interaction with the transporter.

-

Stereochemistry: The parent compound is often synthesized as a racemate or as the (S)-enantiomer.[9][10] It is crucial to synthesize and test individual enantiomers, as biological targets are chiral, and activity often resides in a single stereoisomer. The absolute stereochemistry at the C3 position dictates the spatial projection of the aryloxy group.

-

N-Substitution: The secondary amine of the pyrrolidine ring (pKa ≈ 11.3) will be protonated at physiological pH. This positive charge is often essential for a salt-bridge interaction within the transporter binding site. N-alkylation (e.g., N-methyl) can impact basicity and lipophilicity, potentially altering selectivity and brain penetration.

Synthetic Methodologies